FR194921

Description

Properties

CAS No. |

202646-80-8 |

|---|---|

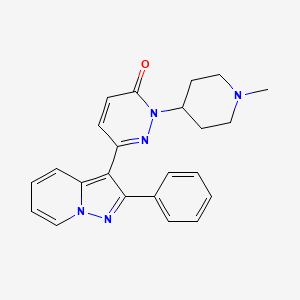

Molecular Formula |

C23H23N5O |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-yl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one |

InChI |

InChI=1S/C23H23N5O/c1-26-15-12-18(13-16-26)28-21(29)11-10-19(24-28)22-20-9-5-6-14-27(20)25-23(22)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3 |

InChI Key |

YHDRUTMZCJZJAL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-3(2H)-pyridazinone FR194921 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Action of FR194921: A Technical Guide to its Core Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194921 is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, a key player in neuromodulation.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing its signaling pathway and the typical workflow for its pharmacological characterization. As a high-affinity, brain-penetrant adenosine A1 receptor antagonist, this compound has demonstrated cognitive-enhancing and anxiolytic properties in preclinical models, highlighting its therapeutic potential for neurological and psychiatric disorders.[1]

Core Mechanism of Action: Adenosine A1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the adenosine A1 receptor.[1] The adenosine A1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly coupled to the inhibitory G protein, Gi/o. Endogenous adenosine, upon binding to the A1 receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to neuronal hyperpolarization and reduced neurotransmitter release.

By antagonizing the A1 receptor, this compound effectively disinhibits this pathway. This blockade prevents the inhibitory effects of endogenous adenosine, leading to an increase in neuronal excitability and neurotransmitter release. This mechanism is believed to underlie the observed cognitive-enhancing and anxiolytic effects of the compound.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Reference |

| Adenosine A1 | Human, Rat, Mouse | 6.6 | [2] |

| Adenosine A2A | Not specified | 5400 | [2] |

| Adenosine A3 | Not specified | No affinity | [1] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Hypolocomotion

| Parameter | Value | Reference |

| ED50 | 0.08 mg/kg (p.o.) | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (at 32 mg/kg, p.o.) | Reference |

| AUC | 6.91 µg·h/mL | [2] |

| Cmax | 2.13 µg/mL | [2] |

| Tmax | 0.63 h | [2] |

| Bioavailability (BA) | 60.6% | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of compounds like this compound.

Radioligand Receptor Binding Assay

This protocol outlines the general procedure for determining the binding affinity of this compound to the adenosine A1 receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.

-

Materials:

-

Membrane preparations from cells expressing the adenosine A1 receptor (e.g., CHO cells) or from brain tissue (e.g., rat cortex).

-

Radioligand specific for the A1 receptor (e.g., [3H]-DPCPX).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Passive Avoidance Test

This protocol describes a method to assess the effect of this compound on learning and memory in rodents.

-

Objective: To evaluate the cognitive-enhancing effects of this compound by measuring its ability to reverse scopolamine-induced memory deficits.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training (Day 1):

-

Administer this compound (e.g., 0.32, 1 mg/kg, p.o.) or vehicle to the animals.

-

After a set time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

Place the animal in the light compartment.

-

When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

-

Testing (Day 2):

-

Place the animal back into the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

-

-

Data Analysis: Compare the step-through latencies between the different treatment groups.

Elevated Plus Maze Test

This protocol details a standard method for assessing the anxiolytic effects of this compound in rodents.

-

Objective: To determine if this compound exhibits anxiolytic-like activity.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound or vehicle to the animals.

-

After a set time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound at the adenosine A1 receptor.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for characterizing a CNS drug candidate like this compound.

Conclusion

This compound is a well-characterized adenosine A1 receptor antagonist with a promising preclinical profile. Its potent and selective antagonism of the A1 receptor, coupled with its ability to cross the blood-brain barrier and exert cognitive-enhancing and anxiolytic effects, makes it a valuable tool for neuroscience research and a potential lead for the development of novel therapeutics for a range of CNS disorders. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental frameworks, to aid researchers and drug development professionals in their understanding and further investigation of this compound.

References

FR194921: A Comprehensive Technical Guide to a Selective Adenosine A1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FR194921, a potent and selective antagonist for the adenosine A1 receptor. The information presented herein is curated for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience to facilitate further research and development.

Core Compound Properties

This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a non-xanthine derivative that demonstrates high affinity and selectivity for the adenosine A1 receptor.[1] It is orally active and has been shown to penetrate the blood-brain barrier, making it a promising candidate for neurological research.[1]

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and pharmacokinetic profile of this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Subtype | Kᵢ (nM) | Species | Radioligand | Source |

| Adenosine A₁ | 6.6 | Human | [³H]DPCPX | [1] |

| Adenosine A₂ₐ | 5400 | Human | [³H]CGS 21680 | [1] |

| Adenosine A₃ | > 10000 | Human | [¹²⁵I]AB-MECA | Inferred from "no affinity" |

Note: The Kᵢ for the Adenosine A₃ receptor is inferred from reports stating "without affinity for A3 receptors."

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route of Administration | Source |

| AUC | 6.91 µg·h/mL | Oral (32 mg/kg) | [1] |

| Cₘₐₓ | 2.13 µg/mL | Oral (32 mg/kg) | [1] |

| Tₘₐₓ | 0.63 h | Oral (32 mg/kg) | [1] |

| Bioavailability | 60.6% | Oral | [1] |

Signaling Pathways and Experimental Workflows

Adenosine A₁ Receptor Signaling Pathway

Activation of the adenosine A₁ receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity. The following diagram illustrates this pathway.

Caption: Adenosine A₁ Receptor Signaling Pathway.

Experimental Workflow for Characterization of this compound

The following diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound like this compound.

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine A₁, A₂ₐ, and A₃ receptors.

Materials:

-

Cell membranes expressing the human adenosine receptor subtypes (A₁, A₂ₐ, or A₃).

-

Radioligands: [³H]DPCPX (for A₁), [³H]CGS 21680 (for A₂ₐ), [¹²⁵I]AB-MECA (for A₃).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM N-ethylcarboxamidoadenosine (NECA).

-

Glass fiber filters (GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either this compound dilution, assay buffer (for total binding), or non-specific binding control.

-

Incubate the plate at room temperature for 120 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for this compound.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Scopolamine-Induced Memory Deficit Model (Rat)

Objective: To evaluate the cognitive-enhancing effects of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Scopolamine hydrobromide.

-

Vehicle (e.g., 0.5% methylcellulose).

-

Passive avoidance apparatus.

Procedure:

-

Administer this compound (0.1-10 mg/kg) or vehicle intraperitoneally (i.p.) to the rats.[1]

-

After a set pre-treatment time, administer scopolamine (1 mg/kg, i.p.) to induce memory impairment.[1][2][3][4]

-

Conduct the acquisition trial of the passive avoidance test. Place the rat in the light compartment of the apparatus. When the rat enters the dark compartment, deliver a mild foot shock.

-

24 hours later, conduct the retention trial. Place the rat back in the light compartment and measure the latency to enter the dark compartment.

-

Longer latencies in the this compound-treated group compared to the scopolamine-only group indicate amelioration of memory deficit.

Social Interaction Test (Rat)

Objective: To assess the anxiolytic activity of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle.

-

A novel, unfamiliar rat for social interaction.

-

An open field arena.

Procedure:

-

Administer this compound or vehicle to the test rats.

-

After the pre-treatment period, place the test rat in the open field arena with the unfamiliar rat.

-

Record the duration of active social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10 minutes).

-

An increase in the duration of social interaction in the this compound-treated group compared to the vehicle group suggests an anxiolytic effect.

Elevated Plus Maze Test (Rat)

Objective: To further evaluate the anxiolytic properties of this compound.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle.

-

An elevated plus maze with two open and two closed arms.

Procedure:

-

Administer this compound or vehicle to the rats.

-

After the pre-treatment period, place the rat in the center of the elevated plus maze, facing an open arm.

-

Allow the rat to explore the maze for a 5-minute period.[5][6][7][8][9]

-

Record the time spent in the open arms and the number of entries into the open arms.

-

An increase in the time spent and the number of entries into the open arms in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic effect.

Conclusion

This compound is a highly selective and potent adenosine A₁ receptor antagonist with favorable pharmacokinetic properties for central nervous system research. Its demonstrated efficacy in animal models of cognitive impairment and anxiety highlights its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting the adenosine A₁ receptor. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers investigating the pharmacology and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]

- 4. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated plus maze protocol [protocols.io]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maze.conductscience.com [maze.conductscience.com]

The Adenosine A1 Receptor Antagonist FR194921: A Technical Overview of its Cognitive-Enhancing Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cognitive-enhancing properties of FR194921, a potent and selective adenosine A1 receptor antagonist, as demonstrated in preclinical rat models. The document synthesizes available data on its efficacy in various cognitive paradigms, details the experimental protocols utilized in these studies, and elucidates the underlying molecular mechanisms of action.

Core Findings: Amelioration of Chemically-Induced Amnesia

This compound has demonstrated significant efficacy in reversing cognitive deficits in a well-established animal model of memory impairment. Specifically, in studies involving scopolamine-induced amnesia in rats, oral administration of this compound has been shown to significantly improve memory retention in the passive avoidance test.

Table 1: Effect of this compound on Scopolamine-Induced Memory Deficits in the Passive Avoidance Test in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Outcome |

| Scopolamine Control | 1 | Memory Deficit |

| This compound | 0.32 | Significant amelioration of memory deficit[1][2] |

| This compound | 1 | Significant amelioration of memory deficit[1][2] |

Mechanism of Action: Targeting the Adenosinergic System

This compound exerts its pro-cognitive effects through its potent and selective antagonism of the adenosine A1 receptor.[1][2] Adenosine, a neuromodulator in the central nervous system, typically acts on A1 receptors to inhibit neuronal activity and neurotransmitter release. By blocking these receptors, this compound is hypothesized to disinhibit cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory processes. This mechanism is particularly relevant in the context of scopolamine-induced amnesia, which is characterized by the blockade of muscarinic acetylcholine receptors.

Signaling Pathway of Adenosine A1 Receptor Antagonism

Caption: Adenosine A1 receptor signaling cascade and the antagonistic action of this compound.

Experimental Protocols

Passive Avoidance Test

The passive avoidance test is a fear-motivated task used to assess learning and memory. The protocol for evaluating the effect of this compound in the scopolamine-induced amnesia model is as follows:

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Trial:

-

Rats are individually placed in the light compartment.

-

After a brief habituation period, the guillotine door is opened.

-

Once the rat enters the dark compartment, the door is closed, and a mild, brief electric foot shock is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Immediately after the acquisition trial, scopolamine (1 mg/kg) is administered to induce amnesia.

-

This compound (0.32 or 1 mg/kg) or vehicle is administered orally.

-

-

Retention Trial:

-

Typically 24 hours after the acquisition trial, the rat is again placed in the light compartment.

-

The latency to enter the dark compartment is recorded, with a maximum cutoff time. A longer latency is indicative of better memory retention.

-

Experimental Workflow for Passive Avoidance Test

Caption: Workflow of the passive avoidance test for evaluating this compound.

Further Research and Considerations

While the cognitive-enhancing effects of this compound are evident in the passive avoidance task, further studies are warranted to fully characterize its profile. Investigations using other well-validated cognitive assays in rats, such as the Morris water maze and the novel object recognition test, would provide a more comprehensive understanding of its effects on spatial and recognition memory, respectively.

Future Experimental Design Logic

Caption: Logical flow for comprehensive cognitive assessment of this compound.

References

Anxiolytic Potential of FR194921: A Technical Overview of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anxiolytic activity of FR194921, a potent and selective adenosine A1 receptor antagonist, as demonstrated in animal models. This document summarizes the available quantitative data, details the experimental methodologies used in key studies, and provides visual representations of the compound's proposed mechanism of action and typical experimental workflows.

Executive Summary

This compound has emerged as a promising compound with anxiolytic properties. Preclinical studies in rodent models have demonstrated its efficacy in established paradigms of anxiety-like behavior. As a selective antagonist of the adenosine A1 receptor, this compound offers a distinct mechanism of action compared to traditional anxiolytics. This guide consolidates the scientific evidence for its anxiolytic potential, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.

Core Data Presentation

The following tables summarize the quantitative findings from preclinical studies investigating the anxiolytic effects of this compound.

Disclaimer: Detailed quantitative data from the primary study by Maemoto et al. (2004) were not accessible in full-text form. The data presented is based on available abstracts and supplementary information and may not include specific values such as mean ± SEM.

Table 1: Anxiolytic Activity of this compound in the Elevated Plus Maze (EPM) in Rats

| Compound | Dose (mg/kg, p.o.) | Key Findings | Reference |

| This compound | 0.32, 1 | Showed specific anxiolytic activity without significantly influencing general behavior. | [1][2] |

| Vehicle | - | Control group for comparison. | [1][2] |

Table 2: Anxiolytic Activity of this compound in the Social Interaction Test in Rats

| Compound | Dose (mg/kg, p.o.) | Key Findings | Reference |

| This compound | Not Specified in Abstract | Demonstrated specific anxiolytic activity. | [1][2] |

| Vehicle | - | Control group for comparison. | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for these behavioral assays.

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two open arms and two closed arms of equal dimensions. For rats, arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.

-

The maze is typically constructed from a non-reflective material.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before testing (e.g., 60 minutes).

-

Testing: Each rat is individually placed in the center of the maze, facing an open arm.

-

Data Collection: The behavior of the rat is recorded for a 5-minute period using an overhead video camera and tracking software.

-

Parameters Measured:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of locomotor activity).

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Social Interaction Test

This test assesses anxiety by measuring the extent of social engagement between two unfamiliar rodents.

Apparatus:

-

A novel, neutral arena (e.g., a clean, standard rodent cage).

-

The lighting is typically kept low to reduce stress.

Procedure:

-

Habituation: Animals are habituated to the testing room.

-

Pairing: A test animal (treated with this compound or vehicle) is placed in the arena with an unfamiliar, untreated partner of the same sex and strain.

-

Data Collection: The interaction between the two animals is recorded for a specified period (e.g., 10 minutes).

-

Parameters Measured:

-

Total time spent in active social interaction (e.g., sniffing, grooming, following).

-

Latency to the first social interaction.

-

Number of social interaction bouts.

-

Locomotor activity can also be measured to control for general activity effects.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the total time of active social interaction in the this compound-treated group compared to the vehicle group.

Mandatory Visualizations

Signaling Pathway of this compound

The anxiolytic effect of this compound is attributed to its antagonism of the adenosine A1 receptor. By blocking this receptor, this compound is thought to modulate downstream signaling cascades that influence neuronal excitability and neurotransmitter release in brain regions associated with anxiety.

Experimental Workflow for Anxiolytic Drug Screening

The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a novel compound like this compound in animal models.

References

An In-depth Technical Guide to FR194921: A Potent and Selective Adenosine A1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR194921 is a potent, selective, and orally active non-xanthine derivative that functions as an antagonist for the adenosine A1 receptor. Its ability to cross the blood-brain barrier has made it a significant subject of research for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action, experimental evaluation, and key quantitative data.

Chemical Structure and Properties

This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a structurally complex molecule designed for high affinity and selectivity for the adenosine A1 receptor.[1][2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone |

| CAS Number | 202646-80-8 |

| Molecular Formula | C23H23N5O |

| Molecular Weight | 385.46 g/mol |

Physicochemical Properties

| Property | Value |

| Melting Point | Data not available in the searched literature. |

| Solubility | Soluble in DMSO. |

| Spectral Data | Specific NMR, IR, and Mass Spectrometry data are not readily available in the public domain. |

Pharmacological Profile

This compound is a highly selective antagonist of the adenosine A1 receptor, demonstrating significantly lower affinity for other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species | Assay/Method |

| Ki (A1 Receptor) | 6.6 nM | Human | Radioligand Binding Assay |

| Ki (A2A Receptor) | 5400 nM | Human | Radioligand Binding Assay |

| AUC (Oral) | 6.91 µg·h/mL | Rat | In vivo pharmacokinetic study |

| Cmax (Oral) | 2.13 µg/mL | Rat | In vivo pharmacokinetic study |

| Tmax (Oral) | 0.63 h | Rat | In vivo pharmacokinetic study |

| Bioavailability (Oral) | 60.6% | Rat | In vivo pharmacokinetic study |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor by its endogenous ligand, adenosine, typically leads to the activation of inhibitory G proteins (Gi/Go). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels. By antagonizing this receptor, this compound effectively inhibits these downstream effects of adenosine.

Adenosine A1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A1 receptor, which is inhibited by this compound.

Caption: Adenosine A1 receptor signaling cascade inhibited by this compound.

Experimental Protocols

The pharmacological effects of this compound have been characterized through a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay (Representative Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the adenosine A1 receptor.

References

- 1. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

FR194921 and Blood-Brain Barrier Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR194921 is a potent, selective, and orally active antagonist of the adenosine A1 receptor.[1][2] Its demonstrated cognitive-enhancing and anxiolytic activities suggest significant interaction with the central nervous system (CNS).[1][2] A critical factor for the efficacy of any CNS-targeting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of this compound, alongside detailed, representative experimental protocols for assessing this critical parameter. While specific quantitative data on this compound's BBB passage is limited in publicly accessible literature, this guide consolidates existing knowledge and presents standardized methodologies for its evaluation.

Data Presentation

Pharmacokinetic studies have indicated that this compound is "highly brain penetrable" and orally active in rats.[1] Furthermore, a radiolabeled form of the compound, [11C]this compound, has been successfully utilized as a positron emission tomography (PET) tracer to image adenosine A1 receptors in the brains of both rats and monkeys, providing definitive evidence of its ability to cross the blood-brain barrier.[3]

While direct quantitative measures of BBB permeability, such as the apparent permeability coefficient (Papp) or the unbound brain-to-plasma partition coefficient (Kp,uu), are not available in the reviewed literature, the following oral pharmacokinetic parameters have been reported in rats.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Units |

| Dose | 32 | mg/kg |

| AUC | 6.91 | µg·h/mL |

| Cmax | 2.13 | µg/mL |

| Tmax | 0.63 | h |

| Oral Bioavailability (BA) | 60.6 | % |

Data sourced from MedChemExpress.[2]

Experimental Protocols

The following are detailed, representative protocols for assessing the blood-brain barrier permeability of a compound like this compound. These methodologies reflect standard practices in the field and are applicable for generating the quantitative data necessary for a full characterization of CNS drug candidates.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common in vitro method using a cell-based model to determine the apparent permeability (Papp) of a test compound across a cell monolayer that mimics the BBB.

1. Cell Culture:

- Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are frequently used to assess P-glycoprotein (P-gp) efflux. Alternatively, Caco-2 cells, a human colon adenocarcinoma line, can be used as they form tight junctions and express various transporters.

- Seeding: Cells are seeded onto microporous membrane inserts (e.g., Transwell®) at a high density.

- Differentiation: The cells are cultured for a period (typically 3-5 days for MDCK and 21 days for Caco-2) to allow for the formation of a confluent, polarized monolayer with functional tight junctions.

2. Assay Procedure:

- Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed barrier. The permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow or fluorescein) is also assessed.

- Bidirectional Transport: The assay is performed in two directions: apical-to-basolateral (A-to-B), mimicking transport from blood to brain, and basolateral-to-apical (B-to-A), representing efflux from the brain back into the blood.

- Dosing: A solution containing the test compound (this compound) at a known concentration is added to the donor chamber (apical for A-to-B, basolateral for B-to-A).

- Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the receiver chamber. The volume removed is replaced with fresh buffer.

- Analysis: The concentration of the test compound in the samples is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

- Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

- dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

- A is the surface area of the membrane insert.

- C0 is the initial concentration of the compound in the donor chamber.

- Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters like P-gp.

In Vivo Brain Penetration Study

This protocol outlines a typical in vivo experiment in rodents to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma partition coefficient (Kp,uu).

1. Animal Model:

- Species: Male Sprague-Dawley rats are commonly used.

- Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Dosing and Sampling:

- Administration: this compound is administered, typically via intravenous (IV) infusion to achieve steady-state concentrations or as a single oral (PO) or IV bolus dose.

- Sample Collection: At various time points after administration, animals are anesthetized, and blood samples are collected via cardiac puncture. Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

- Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

3. Bioanalysis:

- Quantification: The concentrations of this compound in plasma and brain homogenate are determined using LC-MS/MS.

4. Data Analysis:

- Brain-to-Plasma Ratio (Kp): The Kp is calculated as the ratio of the total concentration of the compound in the brain to the total concentration in plasma. Kp = Cbrain / Cplasma

- Unbound Fraction: The fraction of the compound not bound to proteins in plasma (fu,p) and brain tissue (fu,brain) is determined using methods like equilibrium dialysis or rapid equilibrium dialysis (RED).

- Unbound Brain-to-Plasma Partition Coefficient (Kp,uu): The Kp,uu, which represents the ratio of the unbound drug concentration in the brain to that in the plasma and is a key indicator of BBB penetration, is calculated as follows: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p) = Kp * (fu,brain / fu,p)

Visualizations

Signaling Pathway

This compound is an antagonist of the adenosine A1 receptor. The binding of an antagonist like this compound blocks the downstream signaling cascade typically initiated by the endogenous ligand, adenosine.

Caption: Adenosine A1 Receptor Signaling Antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the blood-brain barrier permeability of a test compound.

Caption: General Workflow for BBB Permeability Assessment.

References

- 1. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Adenosine A1 Receptors with FR194921: A Technical Guide

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role as a neuromodulator in the central nervous system (CNS) and other tissues. Its physiological effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The Adenosine A1 receptor (A1AR) is the most abundant adenosine receptor in the brain and exhibits a high affinity for adenosine.[1] It is implicated in a wide range of physiological processes, including sleep regulation, neurotransmitter release, and neuronal excitability.[3] Pharmacological modulation of the A1 receptor is a key area of research for potential therapeutic interventions in neurological and cardiovascular diseases.

FR194921, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has emerged as a potent, selective, and orally active non-xanthine antagonist for the A1 receptor.[4] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the central functions of A1 receptors.[4][5] This guide provides an in-depth overview of this compound, its pharmacological profile, its application in experimental settings, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound is a competitive antagonist that exhibits high affinity and remarkable selectivity for the adenosine A1 receptor. Its pharmacological characteristics have been well-documented, making it a reliable tool for both in vitro and in vivo studies.

Data Presentation: Binding Affinity and Selectivity

The selectivity of this compound for the A1 receptor over other adenosine receptor subtypes is a key feature. The compound shows potent affinity for the A1 receptor with negligible interaction with A2A and A3 receptors.[4] This high selectivity minimizes off-target effects, allowing for precise investigation of A1 receptor-mediated pathways. There are no significant species differences in its binding affinity among humans, rats, and mice.[4]

| Parameter | Receptor Subtype | Value | Species |

| Kᵢ (Inhibitor Constant) | Adenosine A1 | 6.6 nM | Human, Rat, Mouse |

| Adenosine A2A | 5400 nM | Human, Rat, Mouse | |

| Adenosine A3 | No Affinity | Human, Rat, Mouse | |

| Data sourced from MedChemExpress and Maemoto T, et al. (2004).[4][5] |

Data Presentation: Pharmacokinetic Properties

This compound is characterized by its excellent oral bioavailability and brain penetrability, which are critical for in vivo research.[4]

| Parameter | Value | Conditions |

| Administration Route | Oral (p.o.) | 32 mg/kg in rats |

| AUC (Area Under Curve) | 6.91 µg·h/mL | - |

| Cₘₐₓ (Max Concentration) | 2.13 µg/mL | - |

| Tₘₐₓ (Time to Max) | 0.63 h | - |

| Bioavailability (BA) | 60.6% | - |

| Data sourced from GlpBio and Kuroda S, et al. (2001).[6] |

Adenosine A1 Receptor Signaling Pathway

The A1 receptor is a canonical member of the Gi/o family of G protein-coupled receptors.[3][7] Upon activation by an agonist like adenosine, the receptor initiates a signaling cascade that primarily leads to inhibitory effects on the cell.

Mechanism:

-

Agonist Binding: Adenosine binds to the A1 receptor.

-

G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the associated Gi/o protein, causing the dissociation of the Gαᵢ/ₒ and Gβγ subunits.

-

Downstream Effects:

-

The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]

-

The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.

-

The Gβγ subunit can also inhibit N-, P-, and Q-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[3]

-

Activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[2]

-

As an antagonist, this compound binds to the A1 receptor but does not induce this conformational change, thereby blocking adenosine from binding and preventing the initiation of this inhibitory signaling cascade.

Experimental Protocols

This compound is frequently used in competitive binding assays to determine the affinity of other compounds for the A1 receptor or to quantify receptor density.

Key Experiment: Radioligand Competitive Binding Assay

This protocol outlines a typical procedure to determine the inhibitor constant (Kᵢ) of a test compound using this compound as a competitor against a known A1 receptor radioligand, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

Objective: To measure the binding affinity of this compound for the adenosine A1 receptor.

Materials:

-

Tissue or cell membranes expressing A1 receptors (e.g., from rat brain cortex or CHO cells).

-

Radioligand: [³H]DPCPX.

-

Cold (unlabeled) competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

Filtration manifold and scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer to a known protein concentration (determined by Bradford or BCA assay).

-

Pre-treat membranes with ADA (e.g., 2 IU/mL) for 30 minutes at 37°C to degrade endogenous adenosine.

-

-

Assay Setup:

-

Prepare serial dilutions of the competitor, this compound, in assay buffer.

-

Set up assay tubes (in triplicate) for:

-

Total Binding: Membranes + [³H]DPCPX + Buffer.

-

Non-specific Binding (NSB): Membranes + [³H]DPCPX + a high concentration of a non-radioactive A1 antagonist (e.g., 10 µM DPCPX).

-

Competition Binding: Membranes + [³H]DPCPX + varying concentrations of this compound.

-

-

Add a constant, low concentration of [³H]DPCPX (near its K₋ value) to each tube.

-

-

Incubation:

-

Incubate all tubes at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Applications in Research

The unique properties of this compound have made it a valuable pharmacological tool for elucidating the role of central A1 receptors.

-

Cognitive Enhancement: In preclinical models, oral administration of this compound has been shown to significantly ameliorate memory deficits induced by scopolamine.[4][5] This suggests that blocking A1 receptors can enhance cognitive function, highlighting a potential therapeutic avenue for dementia.[4]

-

Anxiolytic Activity: this compound has demonstrated specific anxiolytic (anxiety-reducing) effects in animal models like the social interaction test and the elevated plus maze, without causing significant changes to general behavior.[4]

-

In Vivo Antagonism: Studies have shown that this compound effectively reverses the hypolocomotion (reduced movement) induced by A1 receptor agonists, confirming its antagonist action in a living system.[4][5]

-

PET Imaging: A carbon-11 labeled version, [¹¹C]this compound, has been successfully synthesized and used as a positron emission tomography (PET) tracer for imaging and quantifying A1 receptors in the brains of rats and monkeys, demonstrating its utility in non-invasive clinical and research imaging.[9]

This compound is a robust and highly selective pharmacological tool for the investigation of adenosine A1 receptors. Its potent antagonist activity, favorable pharmacokinetic profile, and utility in a range of experimental paradigms—from in vitro binding assays to in vivo behavioral studies and PET imaging—make it an indispensable compound for researchers in neuroscience, pharmacology, and drug development. The continued use of this compound will undoubtedly lead to a deeper understanding of the multifaceted role of the A1 receptor in health and disease.

References

- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound| CAS NO:202646-80-8| GlpBio [glpbio.cn]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. Synthesis and evaluation of [11C]this compound as a nonxanthine-type PET tracer for adenosine A1 receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

FR194921: A Technical Guide for Researchers in Dementia and Anxiety Disorders

FR194921 is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, demonstrating significant potential in preclinical models for the treatment of dementia and anxiety disorders. This technical guide provides an in-depth overview of this compound, consolidating key data on its pharmacological profile, preclinical efficacy, and methodologies for its study.

Core Compound Characteristics

This compound, with the chemical name 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has been identified as a highly selective antagonist for the adenosine A1 receptor.[1] It exhibits high brain penetrability and good oral bioavailability, making it a promising candidate for central nervous system disorders.[1][2]

Binding Affinity and Pharmacokinetics

Quantitative analysis of this compound's binding affinity and pharmacokinetic profile in rats underscores its potency and favorable drug-like properties.

| Parameter | Value | Species | Reference |

| Binding Affinity (Ki) | |||

| Adenosine A1 Receptor | 6.6 nM | Human | [2][3] |

| Adenosine A2A Receptor | 5400 nM | Human | [2][3] |

| Adenosine A3 Receptor | No affinity | Human | [1] |

| Oral Pharmacokinetics | |||

| Cmax | 2.13 µg/mL | Rat | [2] |

| Tmax | 0.63 h | Rat | [2] |

| AUC | 6.91 µg·h/mL | Rat | [2] |

| Oral Bioavailability | 60.6% | Rat | [2] |

Preclinical Efficacy in Models of Dementia and Anxiety

This compound has demonstrated significant efficacy in animal models relevant to dementia and anxiety, highlighting its therapeutic potential.

Cognitive Enhancement in a Dementia Model

In a passive avoidance test, a widely used model for assessing learning and memory, this compound was shown to counteract memory deficits induced by scopolamine, a muscarinic antagonist that causes amnesia.[1]

| Model | Treatment | Doses of this compound | Outcome | Reference |

| Scopolamine-induced memory deficit (Passive Avoidance Test) | Scopolamine (1 mg/kg) | 0.32, 1 mg/kg | Significantly ameliorated memory deficits | [1] |

Anxiolytic Activity in Anxiety Models

This compound exhibited specific anxiolytic effects in two standard animal models of anxiety, the social interaction test and the elevated plus maze, without significantly affecting general behavior.[1]

| Model | Outcome | Reference |

| Social Interaction Test | Specific anxiolytic activity | [1] |

| Elevated Plus Maze | Specific anxiolytic activity | [1] |

Signaling Pathway

As an adenosine A1 receptor antagonist, this compound is thought to exert its effects by blocking the inhibitory action of endogenous adenosine in the brain. In regions critical for memory and emotion, such as the hippocampus and amygdala, adenosine A1 receptors are coupled to inhibitory G proteins (Gi). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that dampen neuronal activity. By antagonizing these receptors, this compound is hypothesized to disinhibit neuronal signaling, thereby enhancing neurotransmission and synaptic plasticity, which are crucial for cognitive function and the regulation of anxiety.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the efficacy of this compound are provided below.

Passive Avoidance Test

This test assesses long-term memory based on fear conditioning.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

-

Acquisition Trial: A rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, rats will typically enter the dark chamber. Once the rat has fully entered, the door is closed, and a mild, brief electric foot shock is delivered.

-

Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory retention of the aversive stimulus.

Caption: Experimental workflow for the passive avoidance test.

Elevated Plus Maze

This test is used to assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

A rat is placed in the center of the maze, facing one of the open arms.

-

The animal is allowed to freely explore the maze for a set period (typically 5 minutes).

-

The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds increase the time spent in the open arms.

References

The Pharmacological Profile of FR194921: A Novel Adenosine A1 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

FR194921, chemically identified as 2-(1-methyl-4-piperidinyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, is a novel, potent, and selective antagonist of the adenosine A1 receptor.[1] Extensive preclinical research has demonstrated its potential as a therapeutic agent for cognitive disorders and anxiety. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and a visualization of the relevant signaling pathway are provided to support further research and development efforts.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Preparation | Radioligand | Kᵢ (nM) |

| Adenosine A₁ | Human | CHO cell membranes | [³H]DPCPX | 6.6 |

| Adenosine A₁ | Rat | Brain membranes | [³H]DPCPX | 7.3 |

| Adenosine A₁ | Mouse | Brain membranes | [³H]DPCPX | 6.8 |

| Adenosine A₂ₐ | Human | CHO cell membranes | [³H]CGS 21680 | >10000 |

| Adenosine A₃ | Human | CHO cell membranes | [¹²⁵I]AB-MECA | >10000 |

Data from Maemoto T, et al. (2004).[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

| Dose | 10 mg/kg |

| Cₘₐₓ (ng/mL) | 438 ± 56 |

| Tₘₐₓ (h) | 0.5 |

| AUC₀₋₂₄ (ng·h/mL) | 1230 ± 150 |

| Bioavailability (%) | 60 |

| Brain/Plasma Ratio (at Tₘₐₓ) | 1.2 |

Data from Maemoto T, et al. (2004).[1]

Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the activation of the adenosine A1 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/Gₒ). Upon activation by its endogenous ligand, adenosine, the A1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation modulates various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type and P/Q-type calcium channels. By antagonizing the A1 receptor, this compound prevents these downstream effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for adenosine A1, A2A, and A3 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human adenosine A1, A2A, or A3 receptors.

-

[³H]DPCPX (for A1), [³H]CGS 21680 (for A2A), or [¹²⁵I]AB-MECA (for A3) as radioligands.

-

This compound

-

Incubation buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate cell membranes with various concentrations of this compound and a fixed concentration of the respective radioligand in incubation buffer.

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

N⁶-Cyclopentyladenosine (CPA)-Induced Hypolocomotion in Rats

Objective: To assess the in vivo antagonist activity of this compound at the adenosine A1 receptor.

Materials:

-

Male Sprague-Dawley rats.

-

This compound

-

N⁶-cyclopentyladenosine (CPA)

-

Vehicle (e.g., 0.5% methylcellulose)

-

Locomotor activity chambers

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time (e.g., 60 minutes), administer CPA (e.g., 0.1 mg/kg, s.c.) to induce hypolocomotion.

-

Immediately place the animals in locomotor activity chambers.

-

Record locomotor activity for a specified period (e.g., 30 minutes).

-

Compare the locomotor activity of this compound-treated animals to that of vehicle-treated animals to determine the reversal of CPA-induced hypolocomotion.

Passive Avoidance Test in Rats (Scopolamine-Induced Amnesia Model)

Objective: To evaluate the cognitive-enhancing effects of this compound.

Apparatus: A shuttle box consisting of two compartments, one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is a grid capable of delivering a mild electric shock.

Procedure:

-

Acquisition Trial:

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.

-

After a set time, administer this compound or vehicle orally.

-

Place the rat in the illuminated compartment.

-

When the rat enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

-

-

Retention Trial (24 hours later):

-

Place the rat back in the illuminated compartment.

-

Measure the latency to enter the dark compartment (step-through latency).

-

A longer step-through latency indicates better memory of the aversive stimulus.

-

Elevated Plus Maze Test in Rats

Objective: To assess the anxiolytic-like effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time, place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open arms using a video tracking system.

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a potent and selective adenosine A1 receptor antagonist with a favorable pharmacokinetic profile, including good oral bioavailability and brain penetration.[1] Preclinical studies have demonstrated its efficacy in models of cognitive impairment and anxiety. The detailed pharmacological data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of adenosine A1 receptor antagonists. Further investigation into its functional antagonist activity through cellular assays would provide a more complete understanding of its pharmacological profile.

References

FR194921: A Technical Overview of its Affinity and Selectivity for Adenosine A1, A2A, and A3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of FR194921 for the adenosine A1, A2A, and A3 receptor subtypes. It includes a summary of quantitative binding data, detailed experimental methodologies for affinity determination, and a visualization of the associated signaling pathways.

Binding Affinity of this compound

This compound is a potent and selective antagonist for the adenosine A1 receptor.[1][2][3] Its affinity for the A1 receptor is significantly higher than for the A2A receptor, and it has been reported to have no affinity for the A3 receptor.[3] This selectivity makes this compound a valuable tool for studying the physiological and pathological roles of the A1 receptor.

The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Adenosine A1 | 6.6[1][2] |

| Adenosine A2A | 5400[1][2] |

| Adenosine A3 | No affinity reported[3] |

Experimental Protocols: Radioligand Binding Assay

The affinity of this compound for adenosine receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Principle

The assay relies on the competition between a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) for binding to the target receptor. The amount of radiolabeled ligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

Methodology

-

Membrane Preparation : Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that have been genetically engineered to express a high density of the specific human adenosine receptor subtype (A1, A2A, or A3).

-

Radioligands :

-

Incubation : The cell membranes, radioligand, and varying concentrations of this compound are incubated together in a buffer solution. The incubation is carried out for a specific time and at a specific temperature to allow the binding to reach equilibrium.[7]

-

Filtration : The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]

-

Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter.[7]

-

Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

Adenosine A1 Receptor Signaling

The A1 receptor primarily couples to Gi/o proteins.[8] Activation of the A1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This receptor can also activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound| CAS NO:202646-80-8| GlpBio [glpbio.cn]

- 3. Pharmacological characterization of this compound, a new potent, selective, and orally active antagonist for central adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Radioligand binding and functional responses of ligands for human recombinant adenosine A(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 10. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with FR194921

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental applications of FR194921, a potent and selective antagonist for the adenosine A1 receptor. This document includes a summary of key quantitative data, detailed protocols for relevant behavioral assays, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to this compound

This compound is a non-xanthine derivative that acts as a highly selective antagonist of the adenosine A1 receptor.[1] It has demonstrated significant potential in preclinical studies for its cognitive-enhancing and anxiolytic-like effects.[1] Due to its ability to cross the blood-brain barrier and its oral bioavailability, this compound is a valuable tool for investigating the role of the adenosine A1 receptor in the central nervous system.[1][2]

Mechanism of Action

This compound exerts its effects by blocking the adenosine A1 receptor, a G protein-coupled receptor. The activation of the A1 receptor by endogenous adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect, leading to a relative increase in neuronal activity.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving this compound in rats.

Table 1: In Vivo Efficacy of this compound in Rats

| Behavioral Assay | Model | This compound Dose (p.o.) | Effect |

| Passive Avoidance Test | Scopolamine-induced memory deficit | 0.32, 1 mg/kg | Significantly ameliorated memory deficits.[1] |

| Elevated Plus Maze | - | Not specified | Showed specific anxiolytic activity.[1] |

| Social Interaction Test | - | Not specified | Showed specific anxiolytic activity.[1] |

| Locomotor Activity | CPA-induced hypolocomotion | 0.32 mg/kg | Dose-dependently ameliorated hypolocomotion. |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

| Dose | 32 mg/kg |

| Cmax | 2.13 µg/mL |

| Tmax | 0.63 h |

| AUC | 6.91 µg·h/mL |

| Bioavailability | 60.6%[2] |

Experimental Protocols

Detailed methodologies for key in vivo experiments with this compound are provided below.

General Preparation and Administration of this compound

Vehicle Selection: The specific vehicle used for oral administration of this compound in the primary literature is not specified. A common and generally safe vehicle for oral gavage in rats is a suspension in 0.5% w/v carboxymethyl cellulose (CMC) in sterile water. Alternatively, if the compound is sufficiently soluble, it can be dissolved in sterile water or saline. It is crucial to perform vehicle-controlled studies to ensure the vehicle itself does not have any behavioral effects. The stability of this compound in the chosen vehicle should also be assessed.

Dose Preparation:

-

Calculate the required amount of FR194922 based on the desired dose (mg/kg) and the body weight of the animal.

-

For a suspension, carefully weigh the calculated amount of this compound and triturate it with a small amount of the 0.5% CMC vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the desired final volume while continuously mixing to ensure a homogenous suspension.

-

For a solution, dissolve the weighed this compound in the chosen solvent with the aid of vortexing or gentle warming if necessary. Ensure the compound is fully dissolved before administration.

Administration:

-

Administer the prepared this compound formulation to rats via oral gavage using an appropriately sized feeding needle.

-

The volume of administration should be consistent across all animals, typically between 1-5 mL/kg.

Protocol 1: Passive Avoidance Test for Cognitive Enhancement

This protocol is designed to assess the effect of this compound on learning and memory in a scopolamine-induced amnesia model.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber separated by a guillotine door, with a grid floor in the dark compartment connected to a shock generator).

-

This compound

-

Scopolamine hydrobromide

-

Vehicle for this compound and scopolamine (e.g., sterile saline)

-

Male Wistar rats (200-250 g)

Procedure:

Habituation (Day 1):

-

Place each rat individually in the light compartment of the apparatus and allow it to explore for 5 minutes.

-

The guillotine door remains closed during this phase.

-

Return the rat to its home cage.

Training (Day 2):

-

Administer this compound (0.32 or 1 mg/kg, p.o.) or vehicle 60 minutes before the training session.

-

Administer scopolamine (1 mg/kg, i.p.) or vehicle 30 minutes before the training session.

-

Place the rat in the light compartment. After a 10-second habituation period, the guillotine door is opened.

-

When the rat enters the dark compartment with all four paws, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

Immediately after the shock, the rat is removed from the apparatus and returned to its home cage.

Retention Test (Day 3):

-

24 hours after the training session, place the rat back into the light compartment.

-

After a 10-second habituation period, the guillotine door is opened.

-

Record the latency to enter the dark compartment (step-through latency) for up to a maximum of 300 seconds.

-

An increased step-through latency in the this compound-treated group compared to the scopolamine-only group indicates an amelioration of memory deficit.

Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol assesses the anxiolytic-like effects of this compound.

Materials:

-

Elevated plus maze apparatus (a plus-shaped maze with two open arms and two closed arms, elevated from the floor).

-

This compound

-

Vehicle for this compound

-

Male Sprague-Dawley rats (250-300 g)

-

Video tracking software (optional, but recommended for accurate data collection).

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (dose to be determined based on dose-response studies) or vehicle orally 60 minutes before the test.

-

Place the rat in the center of the maze, facing one of the open arms.

-

Allow the rat to explore the maze freely for 5 minutes.

-

Record the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.

Protocol 3: Social Interaction Test for Anxiolytic Activity

This protocol evaluates the anxiolytic-like properties of this compound by measuring social behavior in rats.

Materials:

-

Open-field arena (e.g., a 60 cm x 60 cm box with 40 cm high walls).

-

This compound

-

Vehicle for this compound

-

Male Lister Hooded rats (paired by weight)

-

Video recording equipment.

Procedure:

-

House the rats individually for 3-5 days before the test to increase their motivation for social interaction.

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Administer this compound or vehicle orally to both rats in a pair 60 minutes before the test. The rats in a pair should be unfamiliar with each other.

-

Place the pair of rats in the open-field arena and record their behavior for 10 minutes.

-

Score the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and tumbling.

-

An increase in the duration of social interaction in the this compound-treated group compared to the vehicle-treated group suggests an anxiolytic-like effect.

-

The arena should be cleaned with 70% ethanol between each pair of rats.

Visualizations

Adenosine A1 Receptor Signaling Pathway

Caption: Adenosine A1 receptor signaling pathway and the antagonistic action of this compound.

In Vivo Experimental Workflow for Cognitive Enhancement

Caption: Experimental workflow for the passive avoidance test to assess cognitive enhancement.

In Vivo Experimental Workflow for Anxiolytic Activity

Caption: General experimental workflow for assessing anxiolytic-like activity.

References

Application Notes and Protocols for Oral Administration of FR194921 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR194921 is a potent, selective, and orally active antagonist of the adenosine A1 receptor. It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of adenosine A1 receptors in the central nervous system. Studies in rats have demonstrated its potential for cognitive enhancement and anxiolytic-like effects. These application notes provide a comprehensive overview of the oral administration of this compound in rats, including dosage information, pharmacokinetic data, and detailed experimental protocols for assessing its pharmacological effects.

Data Presentation

Table 1: In Vivo Oral Efficacy of this compound in Rats

| Behavioral Assay | Inducing Agent | This compound Oral Dosage (mg/kg) | Key Findings | Reference |

| Hypolocomotion | N6-cyclopentyladenosine (CPA) (0.056 mg/kg, i.p.) | 0.032, 0.1, 0.32 | Dose-dependently attenuated CPA-induced hypolocomotion. | [1] |

| Memory Impairment (Passive Avoidance Test) | Scopolamine (1 mg/kg, i.p.) | 0.32, 1 | Significantly ameliorated scopolamine-induced memory deficits. | [1][2] |

| Anxiety (Social Interaction Test) | - | Not specified | Showed specific anxiolytic activity. | [2] |

| Anxiety (Elevated Plus Maze) | - | Not specified | Showed specific anxiolytic activity. | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | Value | Unit |

| Dose | 32 | mg/kg |

| Cmax | 2.13 | µg/mL |

| Tmax | 0.63 | h |

| AUC | 6.91 | µg·h/mL |